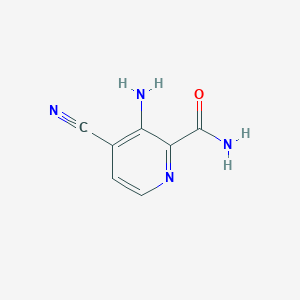
3-Amino-4-cyanopyridine-2-carboxamide
Cat. No. B123577
Key on ui cas rn:
155879-89-3
M. Wt: 162.15 g/mol
InChI Key: BTXHUQIYIXFEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05591742
Procedure details


A mixture of liquid ammonia (30 ml) and ethyl 3-amino-4-cyanopyridine-2-carboxylate (Preparation 11; 2.8 g, 0.0147 mol) was heated at 100° C. in an autoclave for 18 hours. The ammonia was allowed to evaporate and the resulting product crystallised from ethyl acetate to give the title compound as an off-white solid (2.2 g, 94%), m.p. >310° C. Found: C,51.84; H,3.69; N,34.30. C7H6N4O requires C,51.85; H,3.73; N,34.56%.



Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:10]([O:12]CC)=O)=[N:4][CH:5]=[CH:6][C:7]=1[C:8]#[N:9].[NH3:15]>>[NH2:1][C:2]1[C:3]([C:10]([NH2:15])=[O:12])=[N:4][CH:5]=[CH:6][C:7]=1[C:8]#[N:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC=CC1C#N)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting product crystallised from ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC=CC1C#N)C(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
